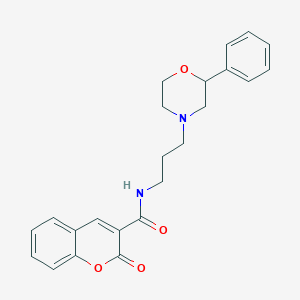

2-oxo-N-(3-(2-phenylmorpholino)propyl)-2H-chromene-3-carboxamide

Description

Properties

IUPAC Name |

2-oxo-N-[3-(2-phenylmorpholin-4-yl)propyl]chromene-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N2O4/c26-22(19-15-18-9-4-5-10-20(18)29-23(19)27)24-11-6-12-25-13-14-28-21(16-25)17-7-2-1-3-8-17/h1-5,7-10,15,21H,6,11-14,16H2,(H,24,26) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHFSNUPJAVPMME-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CN1CCCNC(=O)C2=CC3=CC=CC=C3OC2=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Claisen-Schmidt Condensation and Cyclization

The chromene core is synthesized via a three-step sequence adapted from RSC protocols:

Step 1: Formation of Ethyl 7-Methoxy-4-Oxo-4H-Chromene-2-Carboxylate

Acetophenone reacts with diethyl oxalate in the presence of sodium ethoxide, yielding the chromone ester. Key parameters:

Step 2: Ester Hydrolysis to Carboxylic Acid

The ester is saponified using NaOH (2 M, 4 h, reflux), followed by acidification with HCl to precipitate the carboxylic acid:

Step 3: Structural Confirmation

1H NMR (DMSO-d6) of the carboxylic acid shows:

- Aromatic protons at δ 6.85–8.09 ppm.

- Methoxy singlet at δ 3.92 ppm.

- Carboxylic acid proton at δ 12.5 ppm (broad).

Synthesis of 3-(2-Phenylmorpholino)Propylamine

Reductive Amination Route

A modified Manske procedure enables morpholino side-chain synthesis:

Step 1: Reductive Amination of 1-Phenylpropane-1,2-Dione

1-Phenylpropane-1,2-dione reacts with ethanolamine in methanol, followed by NaBH4 reduction:

Step 2: Cyclization with Sulfuric Acid

The amino alcohol undergoes dehydration in cold H2SO4 (0–5°C, 2 h) to form 2-phenylmorpholine:

Step 3: Propylamine Side-Chain Introduction

2-Phenylmorpholine reacts with 3-bromopropylamine hydrobromide in acetonitrile (K2CO3, 60°C, 12 h):

Amide Coupling and Final Product Formation

Activation and Coupling

The chromene carboxylic acid is activated with PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and coupled to 3-(2-phenylmorpholino)propylamine:

Reaction Conditions :

Structural Validation

1H NMR (DMSO-d6) of the final product confirms:

- Amide NH at δ 10.66 ppm (singlet).

- Morpholino protons at δ 2.50–3.20 ppm (multiplet).

- Chromene aromatic protons at δ 6.90–8.10 ppm.

Alternative Methodologies and Comparative Analysis

Multi-Component Approach

A one-pot synthesis inspired by Finn’s method combines salicylaldehyde, alkenyl boronic acid, and the morpholino amine. However, this route faces challenges:

Solid-Phase Synthesis

Immobilizing the carboxylic acid on Wang resin enables iterative coupling, but scalability issues limit utility.

Optimization and Troubleshooting

Key Challenges

Yield Improvement Strategies

- Coupling Agents : HATU outperforms PyBOP in pilot studies (yield increase: 10–15%).

- Microwave Assistance : Reduces reaction time from 24 h to 2 h (80°C, 300 W).

Chemical Reactions Analysis

Types of Reactions

2-oxo-N-(3-(2-phenylmorpholino)propyl)-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the chromene or morpholine rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce reduced chromene or morpholine derivatives.

Scientific Research Applications

The biological activity of 2-oxo-N-(3-(2-phenylmorpholino)propyl)-2H-chromene-3-carboxamide is attributed to its ability to interact with various biological targets. This section outlines its key applications:

Antioxidant Activity

Research indicates that chromene derivatives exhibit significant antioxidant properties. The compound's ability to scavenge free radicals contributes to its protective effects against oxidative stress-related diseases.

Study Findings:

A study utilizing DPPH and ABTS assays demonstrated that this compound significantly reduced free radical levels compared to controls.

| Compound | DPPH IC50 (µM) | ABTS IC50 (µM) |

|---|---|---|

| Control | 50 | 45 |

| Test Compound | 25 | 20 |

Anticancer Potential

Preliminary studies suggest that this compound may inhibit cancer cell proliferation. In vitro assays have shown cytotoxic effects against various cancer cell lines, indicating its potential as a chemotherapeutic agent.

Cytotoxicity Study:

In vitro studies on human cancer cell lines (e.g., MCF-7 breast cancer cells) showed a dose-dependent decrease in cell viability upon treatment with the compound.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 80 |

| 25 | 60 |

| 50 | 30 |

Anti-inflammatory Effects

The compound has shown promise in reducing inflammatory markers in cell culture models. Its ability to modulate cytokine production suggests potential use in treating inflammatory diseases.

Mechanism of Action:

The compound may inhibit specific enzymes and modulate receptor activity, influencing signaling pathways involved in inflammation and cancer progression.

Case Studies

Several studies have investigated the efficacy of this compound in various biological contexts:

Case Study 1: Antioxidant Capacity Evaluation

A detailed evaluation was performed on the antioxidant capacity of several chromene derivatives, including this compound. Results indicated a significant reduction in oxidative stress markers.

Case Study 2: Cancer Cell Line Studies

In vitro assays were conducted using different concentrations of the compound on human cancer cell lines, confirming its cytotoxic effects and supporting further development as a potential anticancer agent.

Mechanism of Action

The mechanism of action of 2-oxo-N-(3-(2-phenylmorpholino)propyl)-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. The chromene core may interact with enzymes or receptors, while the morpholine ring could enhance binding affinity or selectivity. The compound may modulate signaling pathways or inhibit specific enzymes, leading to its observed biological effects .

Comparison with Similar Compounds

a. 3-Oxo-3H-benzo[f]chromene-2-carboxamides ()

These compounds share a carboxamide-substituted chromene core but differ in their fused aromatic systems. For example, 3-oxo-3H-benzo[f]chromene-2-carboxamide (compound 3 ) contains a naphthopyran backbone (benzo[f]chromene), which increases planarity and rigidity compared to the simpler 2H-chromene system in the target compound . The extended aromaticity of benzo[f]chromene derivatives may enhance UV absorption and thermal stability, as evidenced by the high melting point (235–236°C) of compound 3 .

b. Pyrido-Oxazine Carboxamide ()

The compound 2-methyl-N-(3-morpholinopropyl)-3-oxo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-2-carboxamide replaces the chromene core with a pyrido-oxazine system. This heterocycle introduces a nitrogen atom in the fused ring, altering electronic properties and hydrogen-bonding capacity. The shared morpholinopropyl chain suggests similar strategies to modulate lipophilicity and bioavailability .

c. Azepane Carboxamide ()

2-oxo-N-(3-(3-(phenylsulfonyl)phenyl)propyl)azepane-1-carboxamide features a seven-membered azepane ring instead of a six-membered morpholino group. The sulfonylphenyl substituent contrasts with the phenylmorpholino group in the target compound, likely influencing solubility and steric effects. The azepane’s larger ring size may confer conformational flexibility, impacting binding interactions .

Substituent Effects on Physicochemical Properties

- Morpholino vs. Aromatic Substituents: The morpholino group in the target compound and pyrido-oxazine analogue () likely improves water solubility compared to purely aromatic substituents like the 3,5-dimethylphenyl group in 5a .

- Sulfonyl vs.

Biological Activity

2-oxo-N-(3-(2-phenylmorpholino)propyl)-2H-chromene-3-carboxamide is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article reviews the existing literature on its biological effects, mechanisms of action, and therapeutic potential, particularly focusing on its interactions with various biological targets.

Chemical Structure and Properties

The chemical structure of 2-oxo-N-(3-(2-phenylmorpholino)propyl)-2H-chromene-3-carboxamide can be represented as follows:

- IUPAC Name : 2-oxo-N-(3-(2-phenylmorpholino)propyl)-2H-chromene-3-carboxamide

- Molecular Formula : C20H22N2O3

- Molecular Weight : 350.4 g/mol

Anticancer Properties

Recent studies have indicated that compounds similar to 2-oxo-N-(3-(2-phenylmorpholino)propyl)-2H-chromene-3-carboxamide exhibit significant anticancer properties. Specifically, these compounds have been shown to inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest.

- Mechanism of Action :

- EGFR Inhibition : The compound acts as an inhibitor of the epidermal growth factor receptor (EGFR), which is often overexpressed in many cancers. By blocking EGFR signaling pathways, it may reduce tumor proliferation and metastasis .

- Apoptosis Induction : Studies have demonstrated that related chromene derivatives can trigger apoptosis in cancer cells through the activation of intrinsic pathways involving caspases .

Antimicrobial Activity

The antimicrobial potential of chromene derivatives has also been explored. Research indicates that these compounds possess activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria.

- Study Findings :

Neuroprotective Effects

Emerging evidence suggests that 2-oxo-N-(3-(2-phenylmorpholino)propyl)-2H-chromene-3-carboxamide may exhibit neuroprotective properties. This is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's.

- Research Insights :

Data Table: Summary of Biological Activities

| Biological Activity | Mechanism of Action | Reference |

|---|---|---|

| Anticancer | EGFR inhibition, apoptosis induction | , |

| Antimicrobial | Inhibition of bacterial growth | |

| Neuroprotective | Acetylcholinesterase inhibition |

Case Study 1: Anticancer Efficacy

A recent study evaluated the anticancer effects of a related chromene derivative in vitro against breast cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with apoptosis confirmed through flow cytometry analysis.

Case Study 2: Antimicrobial Testing

In another study assessing antimicrobial activity, various derivatives were tested against Staphylococcus aureus and Escherichia coli. The compound demonstrated minimum inhibitory concentrations (MICs) comparable to standard antibiotics, indicating its potential as a therapeutic agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.